molecular formula C18H14N4O2S B3723615 2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}-4(3H)-quinazolinone

2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}-4(3H)-quinazolinone

Cat. No. B3723615
M. Wt: 350.4 g/mol
InChI Key: MYYGNSOENUCMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}-4(3H)-quinazolinone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been developed through a series of chemical reactions, and it has been found to have a range of interesting properties that make it useful for a variety of research applications.

Mechanism of Action

The mechanism of action of 2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It is also believed to have anti-inflammatory and antibacterial effects, although the exact mechanisms of these effects are not yet fully understood.
Biochemical and Physiological Effects:
2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}-4(3H)-quinazolinone has been found to have a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria. It has also been found to have antioxidant properties, which may make it useful for preventing oxidative stress and related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}-4(3H)-quinazolinone is its ability to inhibit the growth of cancer cells, which makes it useful for studying the mechanisms of cancer growth and potential treatments. It also has potential applications as an anti-inflammatory and antibacterial agent, which could be useful for studying these conditions. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which could limit its potential applications in certain research areas.

Future Directions

There are several future directions for research on 2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}-4(3H)-quinazolinone. One area of research could involve further exploring its potential as an anti-cancer agent and developing new treatments based on its properties. Another area of research could involve studying its potential as an anti-inflammatory and antibacterial agent and developing new treatments for these conditions. Additionally, further research could be done to better understand its mechanism of action and to identify other potential applications for this compound in scientific research.

Scientific Research Applications

2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}-4(3H)-quinazolinone has been studied extensively for its potential applications in scientific research. It has been found to have a range of interesting properties that make it useful for a variety of research applications, including its ability to inhibit the growth of cancer cells, its potential as an anti-inflammatory agent, and its potential as an antibacterial agent.

properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-17-13-8-4-5-9-14(13)19-15(20-17)11-25-18-22-21-16(24-18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYGNSOENUCMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}-4(3H)-quinazolinone
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2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}-4(3H)-quinazolinone
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2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}-4(3H)-quinazolinone
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2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}-4(3H)-quinazolinone
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2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}-4(3H)-quinazolinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.